molecular formula C27H46N14O13 B14200797 Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycylglycylglycyl-L-serylglycylglycylglycine CAS No. 847803-99-0

Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycylglycylglycyl-L-serylglycylglycylglycine

Cat. No.: B14200797
CAS No.: 847803-99-0
M. Wt: 774.7 g/mol
InChI Key: LPWYCFBNDIDMOG-GJZGRUSLSA-N
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Description

Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycylglycylglycyl-L-serylglycylglycylglycine: is a complex peptide compound with a unique structure It is composed of multiple glycine residues, an ornithine residue, and a serine residue, along with a diaminomethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycylglycylglycyl-L-serylglycylglycylglycine involves multiple steps, typically starting with the protection of amino groups to prevent unwanted reactions. The synthesis can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The key steps include:

    Protection of Amino Groups: Using protecting groups such as Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl).

    Coupling Reactions: Sequential addition of amino acids using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide).

    Deprotection: Removal of protecting groups using reagents like piperidine (for Fmoc) or TFA (trifluoroacetic acid) for Boc.

    Purification: Using techniques such as HPLC (high-performance liquid chromatography) to purify the final product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale SPPS, utilizing automated peptide synthesizers to streamline the process. The use of high-throughput purification methods, such as preparative HPLC, would be essential to obtain the compound in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycylglycylglycyl-L-serylglycylglycylglycine can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: The diaminomethylidene group can be reduced to form a primary amine.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Using alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of hydroxylated peptides.

    Reduction: Formation of primary amines.

    Substitution: Formation of alkylated or acylated peptides.

Scientific Research Applications

Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycylglycylglycyl-L-serylglycylglycylglycine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Industry: Utilized in the development of biomaterials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycylglycylglycyl-L-serylglycylglycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene group can form hydrogen bonds with active sites, while the peptide backbone can interact with the protein surface, influencing its activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycylglycylglycyl-L-serylglycylglycylglycine is unique due to its specific sequence and the presence of multiple glycine residues, which confer flexibility and the ability to adopt various conformations. The inclusion of the diaminomethylidene group adds to its reactivity and potential for forming specific interactions with molecular targets.

Properties

CAS No.

847803-99-0

Molecular Formula

C27H46N14O13

Molecular Weight

774.7 g/mol

IUPAC Name

2-[[2-[[2-[[(2S)-2-[[2-[[2-[[2-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C27H46N14O13/c28-4-16(43)32-10-22(49)40-14(2-1-3-31-27(29)30)25(53)38-8-20(47)34-5-17(44)33-6-18(45)36-11-23(50)41-15(13-42)26(54)39-9-21(48)35-7-19(46)37-12-24(51)52/h14-15,42H,1-13,28H2,(H,32,43)(H,33,44)(H,34,47)(H,35,48)(H,36,45)(H,37,46)(H,38,53)(H,39,54)(H,40,49)(H,41,50)(H,51,52)(H4,29,30,31)/t14-,15-/m0/s1

InChI Key

LPWYCFBNDIDMOG-GJZGRUSLSA-N

Isomeric SMILES

C(C[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CN)CN=C(N)N

Canonical SMILES

C(CC(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CN)CN=C(N)N

Origin of Product

United States

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